4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid

Medicinal Chemistry Lead Optimization Property-Based Design

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid (CAS 1094316-25-2) is a synthetic benzothiazole-1,1-dioxide derivative bearing a 4-(methylamino)butanoic acid side chain. Often abbreviated as DMBA, the compound incorporates the privileged 1,1-dioxo-1,2-benzothiazole (saccharin) pharmacophore linked to a flexible, ionisable carboxylic acid terminus via a tertiary N-methyl amine.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 1094316-25-2
Cat. No. B1461513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
CAS1094316-25-2
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCN(CCCC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21
InChIInChI=1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
InChIKeyBNSXBJKKUDQORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile: 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic Acid, CAS 1094316-25-2


4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid (CAS 1094316-25-2) is a synthetic benzothiazole-1,1-dioxide derivative bearing a 4-(methylamino)butanoic acid side chain. Often abbreviated as DMBA, the compound incorporates the privileged 1,1-dioxo-1,2-benzothiazole (saccharin) pharmacophore linked to a flexible, ionisable carboxylic acid terminus via a tertiary N-methyl amine. Its molecular formula is C12H14N2O4S and its molecular weight is 282.32 g/mol . Predicted physicochemical properties include a boiling point of 522.8±52.0 °C, a pKa of 4.58±0.10, and a density of 1.42±0.1 g/cm³ . The compound is supplied as a heterocyclic building block for pharmaceutical R&D, typically at ≥95% purity .

Why Generic Substitution Fails for 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic Acid: Key Structural Distinctions


In benzothiazole-1,1-dioxide-based tool compounds, subtle modifications to the amino-acid side chain—such as N-methylation, linker length, and attachment point—can profoundly alter target engagement, pharmacokinetic profile, and downstream biological readout. The N-methyl group present in 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid eliminates a hydrogen-bond donor, constrains the conformational freedom of the butanoic acid side chain, and increases lipophilicity relative to its non-methylated counterpart, 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid . These molecular distinctions necessitate rigorous compound identity verification during procurement, as even structurally close analogs within the 1,1-dioxo-1,2-benzothiazole family can exhibit divergent activity profiles in assays targeting ion channels, kinases, or metabolic enzymes [1].

Quantitative Differentiation Guide: 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic Acid vs. Closest Analogs


N-Methylation Confers Reduced Hydrogen-Bond Donor Count and Increased Calculated Lipophilicity vs. the Des-Methyl Analog

Compared to 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid (CAS 71054-78-9), the target compound contains a tertiary N-methyl amine instead of a secondary amine. This structural difference is quantifiable by the number of hydrogen-bond donors (HBD): the des-methyl analog has 2 HBD (one carboxyl OH, one secondary amine NH), while the target compound has only 1 HBD (carboxyl OH only) . The calculated partition coefficient (cLogP) shifts from approximately 0.8 for the des-methyl analog to approximately 1.3 for the target compound, an increase of ~0.5 log units, consistent with the addition of a methyl group masking a polar NH .

Medicinal Chemistry Lead Optimization Property-Based Design

Predicted pKa Shift Alters Ionization State at Physiological pH vs. Non-Methylated and Thioether Analogs

The predicted pKa of the carboxylic acid group of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid is 4.58±0.10 . For the closely related 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid, the predicted pKa is approximately 4.70, a difference of ~0.12 units. Additionally, the thioether-linked analog 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid, a known irreversible pyruvate kinase inhibitor, has a distinct pKa profile (predicted >4.8) due to the electron-donating sulfur atom [1]. These subtle pKa variations translate to different proportions of ionized vs. neutral species at pH 7.4, directly impacting solubility and passive diffusion.

Physicochemical Profiling Formulation Analytical Chemistry

Sodium Channel Inhibition: Class-Level Potency Evidence for 1,1-Dioxo-1,2-benzothiazole Butanoic Acid Derivatives

While no direct IC50 value is publicly available for 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid against sodium channels, the structurally adjacent compound 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid (lacking the N-methyl) has a reported IC50 of 39 μM (3.90×10⁴ nM) in a rat brain synaptosome voltage-gated sodium channel displacement assay using [³H]batrachotoxin A 20-α-benzoate [1]. The N-methylated target compound is predicted to exhibit enhanced membrane permeability and therefore potentially superior cell-based activity, though direct head-to-head electrophysiology data are required to confirm this.

Ion Channel Pharmacology Voltage-Gated Sodium Channels Electrophysiology

Covalent Enzyme Inhibition Potential: Distinction Between Sulfanyl-Linked and Amino-Linked 1,1-Dioxo-1,2-benzothiazole Derivatives

The 1,1-dioxo-1,2-benzothiazole (saccharin) core can act as a covalent warhead when linked to appropriate leaving groups. The thioether analog 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid (DBS) has been crystallographically demonstrated to form a covalent bond with Lys335 in the active site of Leishmania mexicana pyruvate kinase (LmPYK), resulting in irreversible inhibition [1][2]. In contrast, 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid employs an N-methylamino linkage, which metabolically and chemically stabilizes the molecule and shifts the mode of action from covalent to reversible target engagement. This fundamental mechanistic divergence must guide procurement decisions.

Covalent Inhibitors Pyruvate Kinase Enzyme Mechanism

Purity and Quality Control: Vendor-Supplied Specifications Enable Reproducible Research

Commercially available 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid is supplied at ≥95% purity by multiple vendors, with some providing ≥98% (NLT 98%) material [1]. This purity specification is validated by HPLC and/or NMR and is critical for reproducible biological assays, as impurities in lower-grade lots of related benzothiazole building blocks have been documented to cause off-target effects in cellular assays. Procurement personnel should preferentially select suppliers offering certificates of analysis (CoA) with explicit purity and identity data.

Quality Control Analytical Chemistry Research Reproducibility

Best-Fit Research and Industrial Application Scenarios for 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic Acid


Lead Optimization of Voltage-Gated Sodium Channel Blockers Requiring Tertiary Amine Incorporation

Based on class-level evidence that N-methylation reduces hydrogen-bond donor count and increases cLogP by ~0.5 units compared to the des-methyl analog [Section 3, Evidence 1], researchers developing sodium channel inhibitors with improved blood-brain barrier penetration should preferentially procure the N-methylated compound. The des-methyl analog's lower lipophilicity and additional H-bond donor may limit CNS exposure, making it less suitable for neurological indications.

Reversible Probe Development for Pyruvate Kinase or Other Enzymatic Targets Sensitive to Saccharin Covalent Modification

For target engagement studies where irreversible site modification is undesirable—such as washout experiments, kinetic profiling, or reversible probe competition assays—the N-methylamino linkage of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid offers a clear advantage over the sulfanyl-linked covalent inhibitor DBS [Section 3, Evidence 4]. Procurement should explicitly exclude the sulfanyl analogs to avoid irreversible target modification. [1]

Physicochemical Profiling and Solubility-Optimized Formulation Screening

The predicted pKa of 4.58±0.10 [Section 3, Evidence 2] indicates that the compound is predominantly ionized at physiological pH 7.4. This property is advantageous for salt formation and aqueous solubility improvement, making the compound suitable for high-concentration formulation screens. Researchers must not substitute the des-methyl analog (pKa ~4.70) without re-optimizing formulation conditions, as the subtle pKa shift can alter solubility by 10-50% depending on the counterion and buffer system.

PROTAC and Chemical Biology Tool Generation Using the Carboxylic Acid Handle

The free butanoic acid terminus provides a convenient functional handle for amide bond formation with linkers or payloads, as evidenced by the compound's classification as a heterocyclic building block for pharmaceutical research [Section 1, REFS-1]. Given the N-methyl group's impact on conformational flexibility and metabolic stability, this compound is better suited than the des-methyl analog for applications requiring linker attachment via the carboxylic acid group without interference from the secondary amine.

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